molecular formula C13H14N2O2 B3035978 (2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one CAS No. 338793-06-9

(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one

Cat. No.: B3035978
CAS No.: 338793-06-9
M. Wt: 230.26 g/mol
InChI Key: CYEPMOFLBDSXGL-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one is a complex organic compound with a unique structure that includes a quinolizine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, general principles of organic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions to ensure cost-effectiveness and scalability while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with different functional groups, while reduction can produce amine-containing compounds.

Scientific Research Applications

(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one: shares similarities with other quinolizine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13-8-10(14-17)7-12-11-4-2-1-3-9(11)5-6-15(12)13/h1-4,12,17H,5-8H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEPMOFLBDSXGL-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC(=NO)CC2=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(C/C(=N\O)/CC2=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one
Reactant of Route 2
(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one
Reactant of Route 3
(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one
Reactant of Route 4
(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one
Reactant of Route 5
(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one
Reactant of Route 6
(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.